molecular formula C12H9N3O2 B15158877 Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- CAS No. 821009-96-5

Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-

Katalognummer: B15158877
CAS-Nummer: 821009-96-5
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: CYNWRFMAQHJQPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group and two cyano groups attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- typically involves the reaction of 4-acetyl-2-cyanophenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-acetyl-2-cyanophenylamine+acetic anhydrideAcetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-+acetic acid\text{4-acetyl-2-cyanophenylamine} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-} + \text{acetic acid} 4-acetyl-2-cyanophenylamine+acetic anhydride→Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-+acetic acid

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of cyano groups allows the compound to form strong interactions with nucleophilic sites in biological molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-acetyl-2-fluorophenyl)acetamide
  • N-(4-acetyl-2-methylphenyl)acetamide

Comparison

Compared to similar compounds, Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and biological activity. The cyano groups enhance the compound’s ability to participate in nucleophilic substitution reactions and form strong interactions with biological targets, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

821009-96-5

Molekularformel

C12H9N3O2

Molekulargewicht

227.22 g/mol

IUPAC-Name

N-(4-acetyl-2-cyanophenyl)-2-cyanoacetamide

InChI

InChI=1S/C12H9N3O2/c1-8(16)9-2-3-11(10(6-9)7-14)15-12(17)4-5-13/h2-3,6H,4H2,1H3,(H,15,17)

InChI-Schlüssel

CYNWRFMAQHJQPH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)CC#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.